4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-N-(3-methoxyphenyl)-4-oxobutanamide
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Overview
Description
4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-N-(3-methoxyphenyl)-4-oxobutanamide: Compound X , is a complex organic molecule with a fascinating structure. Let’s break it down:
- The indole nucleus, characterized by its benzopyrrole structure, plays a crucial role in this compound. It contains ten π-electrons, making it aromatic. Indole is found in various synthetic drug molecules and natural products, including lysergic acid diethylamide (LSD) and certain alkaloids from plants .
- The piperazine moiety contributes to the compound’s pharmacological properties. Piperazines are commonly used in medicinal chemistry due to their diverse biological activities.
- The methoxyphenyl group adds specificity and reactivity to the compound.
Preparation Methods
Synthetic Routes: Several synthetic routes lead to the formation of Compound X. One common method involves the Mannich reaction, where an indole derivative reacts with a piperazine derivative and an aldehyde or ketone. The reaction conditions and specific reagents used can vary, but the goal is to form the desired amide linkage.
Industrial Production: Industrial-scale production of Compound X typically involves optimized synthetic routes, purification steps, and quality control. These processes ensure consistent yields and high purity.
Chemical Reactions Analysis
Reactivity: Compound X can undergo various chemical reactions:
Oxidation: Oxidative processes can modify the indole or phenyl rings.
Reduction: Reduction reactions may target the carbonyl group or other functional groups.
Substitution: Substituents on the indole or piperazine rings can be replaced.
Amidation: Formation of amide bonds is crucial for Compound X.
Mannich Reaction: Requires an amine (piperazine), an aldehyde or ketone, and an acid catalyst.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Various nucleophiles (e.g., halides, amines) can replace functional groups.
Amidation: Carboxylic acids react with amines to form amides.
Major Products: The major product is Compound X itself, with its unique combination of indole, piperazine, and methoxyphenyl moieties.
Scientific Research Applications
Compound X has diverse applications:
Medicine: Investigated for potential antiviral, anti-inflammatory, and anticancer properties.
Biology: May interact with cellular receptors or enzymes.
Chemistry: Serves as a synthetic building block for more complex molecules.
Industry: Used in drug development and chemical synthesis.
Mechanism of Action
The exact mechanism remains under investigation. Compound X likely interacts with specific molecular targets, affecting cellular pathways. Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
While Compound X is unique, it shares features with other indole-based compounds. Notable analogs include:
Indole-3-acetic acid: A plant hormone derived from tryptophan.
GDC-0941: An azepinoindole with PI3 kinase inhibitory activity.
4-(1H-indol-3-yl)butan-1-ol: A related indole derivative.
Properties
Molecular Formula |
C24H26N4O4 |
---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
4-[4-(1H-indole-3-carbonyl)piperazin-1-yl]-N-(3-methoxyphenyl)-4-oxobutanamide |
InChI |
InChI=1S/C24H26N4O4/c1-32-18-6-4-5-17(15-18)26-22(29)9-10-23(30)27-11-13-28(14-12-27)24(31)20-16-25-21-8-3-2-7-19(20)21/h2-8,15-16,25H,9-14H2,1H3,(H,26,29) |
InChI Key |
GKAKVRPPRDLJNN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CCC(=O)N2CCN(CC2)C(=O)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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